(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol
Description
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a structurally complex polyacetylene derivative featuring a brominated alkene, four alkyne groups, and two hydroxyl groups in a chiral (2R) configuration. Its reactivity is likely influenced by the electron-withdrawing bromine atom, the conjugated ene-tetrayne system, and stereospecific hydroxyl groups.
Properties
CAS No. |
539851-47-3 |
|---|---|
Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
(2R)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol |
InChI |
InChI=1S/C16H15BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-3,5,15H2/t16-/m1/s1 |
InChI Key |
XHSHGEFDZILCJI-MRXNPFEDSA-N |
Isomeric SMILES |
C(CCC#CC#C[C@H](CO)O)CC#CC#CC=CBr |
Canonical SMILES |
C(CCC#CC#CC(CO)O)CC#CC#CC=CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor followed by the introduction of triple bonds through alkyne formation reactions. The diol groups are then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkyne formation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. Its diol groups and triple bonds make it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups may be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triple bonds may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—brominated alkenes, polyynes, and diol groups—are shared with other bioactive or synthetically relevant molecules. Below is a comparative analysis with selected analogs:
Comparison with Prostaglandin Derivatives ()
The prostaglandin derivatives listed in share hydroxyl and halogenated aromatic substituents but differ fundamentally in backbone structure. For example:
- 15-keto derivative: Contains a prostaglandin-like core with a ketone group at C15 and a trifluoromethylphenoxy substituent.
- Epoxide derivative : Features an epoxide ring and esterification (isopropyl ester), enhancing lipophilicity compared to the free acid form.
- 15-epi diastereomer : Demonstrates stereochemical inversion at C15, which significantly alters biological activity due to receptor binding preferences.
| Property | (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol | 15-Keto Prostaglandin Derivative | Epoxide Prostaglandin Derivative |
|---|---|---|---|
| Core Structure | Linear ene-tetrayne with diols | Cyclopentane-prostanoic acid backbone | Cyclopentane-prostanoic acid backbone |
| Functional Groups | Bromoalkene, tetrayne, diol | Ketone, hydroxyl, trifluoromethylphenoxy | Epoxide, hydroxyl, ester |
| Stereochemistry | (2R) configuration at C2 | (9S,11R,15R) or (9S,11R,15S) | (9S,11R,15R) with epoxide |
| Polarity | Moderate (diols vs. hydrophobic alkynes) | High (carboxylic acid or ester) | Moderate (ester reduces polarity) |
| Bioactivity (Reported) | Not well-documented | Anti-inflammatory, receptor-mediated | Enhanced metabolic stability |
Key Differences :
- The bromine atom in the target compound may confer electrophilic properties distinct from the trifluoromethylphenoxy groups in prostaglandin analogs .
Comparison with Brominated Polycyclic Compounds ()
The brominated diazapentacyclo compound in shares bromine substituents but differs in ring system complexity and hydrogen-bonding motifs:
Key Differences :
- The diazapentacyclo compound’s fused heterocycles and Br⋯Br interactions stabilize its crystal lattice, whereas the linear ene-tetrayne structure of the target compound may favor solubility in polar aprotic solvents.
Data Tables
Table 1. Structural Comparison with Prostaglandin Analogs
| Feature | Target Compound | 15-Keto Derivative | Epoxide Derivative |
|---|---|---|---|
| Backbone | Linear ene-tetrayne | Cyclopentane-prostanoic acid | Cyclopentane-prostanoic acid |
| Halogen | Bromine (C16) | Trifluoromethylphenoxy (C16) | Trifluoromethylphenoxy (C16) |
| Stereochemical Complexity | (2R) configuration | Multiple chiral centers | Multiple chiral centers |
Biological Activity
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a complex organic compound notable for its unique structure, which includes a bromine atom, multiple triple bonds (tetrayne), and a diol group. It has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.
| Property | Value |
|---|---|
| CAS Number | 539851-47-3 |
| Molecular Formula | C16H15BrO2 |
| Molecular Weight | 319.19 g/mol |
| IUPAC Name | (2R)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol |
| InChI Key | XHSHGEFDZILCJI-MRXNPFEDSA-N |
Synthesis
The synthesis of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multi-step organic reactions. A common method includes the bromination of a suitable hexadecene precursor followed by the introduction of triple bonds through alkyne formation reactions. The diol groups are subsequently introduced via oxidation reactions.
The biological activity of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The bromine atom and diol groups can form hydrogen bonds and other interactions with biological molecules. The presence of multiple triple bonds may facilitate electron transfer reactions that influence cellular processes.
Potential Applications
- Enzyme Interactions : The compound's unique structure allows it to serve as a substrate or inhibitor for specific enzymes.
- Metabolic Pathways : It can be utilized to study metabolic pathways involving brominated compounds.
- Pharmaceutical Development : Its reactivity makes it a candidate for drug design targeting specific biological activities.
Case Studies and Research Findings
Research has indicated that compounds similar to (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol exhibit significant biological activities. For example:
- Study on Sponge-Derived Compounds : A study published in 2003 investigated brominated polyacetylenes derived from the sponge Diplastrella sp., which included compounds structurally related to (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol. These compounds demonstrated anti-inflammatory and cytotoxic activities against cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| (E)-16-bromohexadec-15-en-3,5-triyne-1,2-diol | Exhibited cytotoxic effects in vitro |
| (S)-16-bromohexadec-15-en-3,5-triyne | Showed potential as an anti-cancer agent |
The uniqueness of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol lies in its specific combination of functional groups that confer distinct reactivity and potential applications in synthetic and research contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
